Cas no 53933-60-1 (trans-Sulindac)

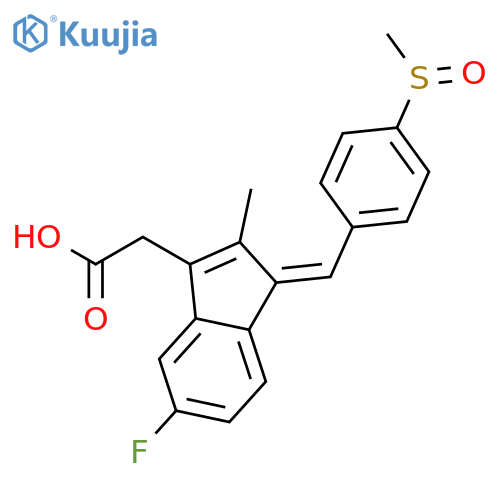

trans-Sulindac structure

商品名:trans-Sulindac

trans-Sulindac 化学的及び物理的性質

名前と識別子

-

- trans-Sulindac

- {5-Fluoro-2-methyl-1-[4-(methylsulfinyl)benzylidene]-1H-inden-3-y l}acetic acid

- (Z)-5-fluoro-2-methyl-1-{[4-(methylsulfinyl) phenyl]methylene}-1H-indene-3-acetic a

- 5-Fluoro-2-methoxy-3-pyridine carboxaldehyde

- 5-fluoro-2-methoxynicotinaldehyde

- 5-fluoro-2-methoxy-pyridine-3-carbaldehyde

- 5-Fluoro-2-methoxypyridine-3-carboxaldehyde

- 5-fluoro-2-methyl-1-(p-methylsulfinylbenzylidene)-3-indenyl acetic acid

- 5-fluoro-2-methyl-1-{[4-(methylsulfinyl)-phenyl]methylene}-1H-indene-3-acetic acid

- 5-Fluoro-3-formyl-2-methoxypyridine

- (E)-5-Fluoro-2-methyl-1-[[4-(methylsulfinyl)phenyl]methylene]-1H-indene-3-acetic acid

- 5NVO8803F9

- R-Sulindac Sulfoxide

- STK802068

- HMS2233D04

- cis-5-Fluoro-2-methyl-1-[4-(methylsulfinyl)benZylidene]indene-3-acetic acid

- (E)-(1)-5-Fluoro-2-methyl-1-((4-(methylsulphinyl)phenyl)methylene)-1H-indene-3-acetic acid

- AKOS004119989

- HMS1568O07

- MK 231

- MLS002207124

- (Z)-5-Fluoro-2-methyl-1-[p-(methylsulfinyl)benzylidene]indene-3-acetic acid

- 2-(5-Fluoro-2-methyl-1-(4-(methylsulfinyl)benzylidene)-1H-inden-3-yl)acetic acid

- SULINDAC, TRANS-(+/-)-

- 2-[(3E)-6-fluoro-2-methyl-3-(4-methylsulfinylbenzylidene)inden-1-yl]acetic acid

- 1H-INDENE-3-ACETIC ACID, 5-FLUORO-2-METHYL-1-((4-(METHYLSULFINYL)PHENYL)METHYLENE)-, (1E)-

- Sulindac (Clinoril)

- {(1E)-5-fluoro-2-methyl-1-[4-(methylsulfinyl)benzylidene]-1H-inden-3-yl}acetic acid

- UNII-5NVO8803F9

- 49627-22-7

- (E)-(5-FLUORO-2-METHYL-1-(4-(METHYLSULFINYL)BENZYLIDENE)-1H-INDEN-3-YL)ACETIC ACID

- 2-[(3E)-6-fluoro-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]-1-indenyl]acetic acid

- CHEMBL1376

- Q27262612

- 38194-50-2

- BRD-A03427350-001-01-3

- NS00088652

- 32004-68-5

- SULINDAC RELATED COMPOUND A (20 MG) (TRANS-SULINDAC)

- SULINDAC IMPURITY A (EP IMPURITY)

- SULINDAC IMPURITY A [EP IMPURITY]

- ((1Z)-5-Fluoro-2-methyl-1-[4-(methylsulfinyl)benzylidene]-1H-inden-3-yl)acetic acid

- 1H-Indene-3-aceticacid, 5-fluoro-2-methyl-1-[[4-(methylsulfinyl)phenyl]methylene]-, (1Z)-

- EINECS 258-873-0

- Reumyl

- Prestwick2_000073

- AC-4550

- Prestwick_456

- 1H-Indene-3-acetic acid, 5-fluoro-2-methyl-1-((4-(methylsulfinyl)phenyl)methylene)-, (E)-

- SCHEMBL755984

- DTXSID90860554

- SMR000043852

- BDBM54707

- 2-[(3E)-6-fluoro-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]inden-1-yl]acetic acid

- NCGC00188951-01

- [(1E)-5-fluoro-2-methyl-1-{[4-(methylsulfinyl)phenyl]methylidene}-1H-inden-3-yl]acetic acid

- (E)-2-(5-fluoro-2-methyl-1-(4-(methylsulfinyl)benzylidene)-1H-inden-3-yl)acetic acid

- HMS2089J04

- MFCD00599589

- cid_1548885

- BBL010958

- (1Z)-5-Fluoro-2-methyl-1-[[4-(methylsulfinyl)phenyl]methylene]-1H-indene-3-acetic acid

- Sulindac sulfoxide

- MLS001304027

- Sulindac, trans-

- 2-[(3E)-6-fluoranyl-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]inden-1-yl]ethanoic acid

- 53933-60-1

- NS00096946

- UNM-0000306136

-

- インチ: InChI=1S/C20H17FO3S/c1-12-17(9-13-3-6-15(7-4-13)25(2)24)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9+

- InChIKey: MLKXDPUZXIRXEP-RQZCQDPDSA-N

- ほほえんだ: CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O

計算された属性

- せいみつぶんしりょう: 356.08800

- どういたいしつりょう: 356.08824374g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 25

- 回転可能化学結合数: 4

- 複雑さ: 616

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.4

- トポロジー分子極性表面積: 73.6Ų

じっけんとくせい

- PSA: 73.58000

- LogP: 5.23120

trans-Sulindac 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1642019-20MG |

Sulindac Related Compound A |

53933-60-1 | 20mg |

¥11826.94 | 2025-01-16 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1642019-20MG |

53933-60-1 | 20MG |

¥15971.65 | 2023-01-05 | |||

| SHENG KE LU SI SHENG WU JI SHU | sc-506182-1 mg |

trans-Sulindac, |

53933-60-1 | 1mg |

¥3,384.00 | 2023-07-11 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-506182-1mg |

trans-Sulindac, |

53933-60-1 | 1mg |

¥3384.00 | 2023-09-05 |

trans-Sulindac 関連文献

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

-

Ana González Moreno,Pilar Prieto,M. Carmen Ruiz Delgado,Eva Domínguez,Antonio Heredia Phys. Chem. Chem. Phys., 2021,23, 18068-18077

-

Weida Chang,Shanghao Liu,Zhimin Li,Kaibo Zhu RSC Adv., 2019,9, 28323-28329

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

-

Ekaterina A. Elfimova,Alexey O. Ivanov Nanoscale, 2019,11, 21834-21846

53933-60-1 (trans-Sulindac) 関連製品

- 9000-14-0(Resins, copals)

- 38194-50-2(Sulindac)

- 32004-67-4(Sulindac sulfide)

- 59864-04-9(Sulindac Sulfone)

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)

推奨される供給者

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬